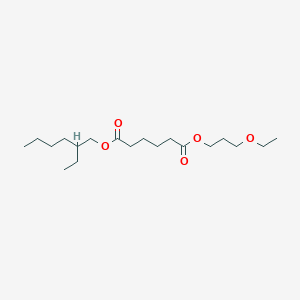
3-Ethoxypropyl 2-ethylhexyl hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxypropyl 2-ethylhexyl hexanedioate is an organic compound with the molecular formula C19H36O5. It is an ester formed from the reaction of hexanedioic acid with 3-ethoxypropanol and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxypropyl 2-ethylhexyl hexanedioate typically involves esterification reactions. One common method is the reaction of hexanedioic acid with 3-ethoxypropanol and 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxypropyl 2-ethylhexyl hexanedioate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexanedioic acid, 3-ethoxypropanol, and 2-ethylhexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Hexanedioic acid, 3-ethoxypropanol, and 2-ethylhexanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester.
Scientific Research Applications
3-Ethoxypropyl 2-ethylhexyl hexanedioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a component in the preparation of biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of plasticizers, lubricants, and coatings due to its chemical stability and compatibility with various polymers.
Mechanism of Action
The mechanism of action of 3-Ethoxypropyl 2-ethylhexyl hexanedioate involves its interaction with molecular targets through ester bonds. The compound can undergo hydrolysis to release its constituent alcohols and acids, which can then participate in various biochemical pathways. The ester bond’s stability and reactivity play a crucial role in its effectiveness in different applications.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, bis(2-ethylhexyl) ester:
2-Ethylhexyl glycidyl ether: This compound shares the 2-ethylhexyl group but differs in its functional groups and reactivity.
Uniqueness
3-Ethoxypropyl 2-ethylhexyl hexanedioate is unique due to the presence of both 3-ethoxypropyl and 2-ethylhexyl groups, which impart distinct chemical properties. These groups enhance its solubility, reactivity, and compatibility with various substrates, making it a versatile compound for multiple applications.
Properties
CAS No. |
61286-53-1 |
|---|---|
Molecular Formula |
C19H36O5 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-O-(3-ethoxypropyl) 6-O-(2-ethylhexyl) hexanedioate |
InChI |
InChI=1S/C19H36O5/c1-4-7-11-17(5-2)16-24-19(21)13-9-8-12-18(20)23-15-10-14-22-6-3/h17H,4-16H2,1-3H3 |
InChI Key |
XTYWVTMADJAMGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OCCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















